molecular formula C8H20N2 B12643600 2,4-Dimethylhexane-2,5-diamine CAS No. 94138-89-3

2,4-Dimethylhexane-2,5-diamine

Cat. No.: B12643600
CAS No.: 94138-89-3
M. Wt: 144.26 g/mol
InChI Key: HPQKNNWENQFDLP-UHFFFAOYSA-N
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Description

2,4-Dimethylhexane-2,5-diamine is an organic compound with the molecular formula C8H20N2. It is a type of diamine, which means it contains two amine groups (-NH2). This compound is known for its stability and solubility in water, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylhexane-2,5-diamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylhexane with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the formation of the diamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylhexane-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

Scientific Research Applications

2,4-Dimethylhexane-2,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethylhexane-2,5-diamine involves its interaction with various molecular targets. The compound can form hydrogen bonds with proteins and enzymes, altering their structure and function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylhexane-2,5-diamine
  • 2,4-Dimethylhexane-1,6-diamine
  • 2,3-Dimethylhexane-2,5-diamine

Uniqueness

2,4-Dimethylhexane-2,5-diamine is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and solubility in water, making it more suitable for certain industrial and research applications .

Properties

CAS No.

94138-89-3

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

2,4-dimethylhexane-2,5-diamine

InChI

InChI=1S/C8H20N2/c1-6(7(2)9)5-8(3,4)10/h6-7H,5,9-10H2,1-4H3

InChI Key

HPQKNNWENQFDLP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)N)C(C)N

Origin of Product

United States

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